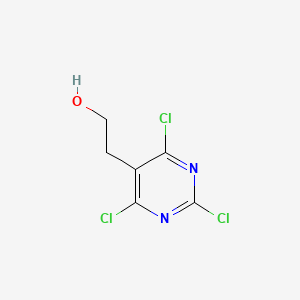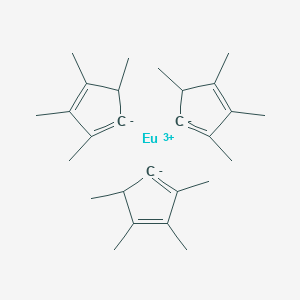
CID 60161414
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 60161414 is a chemical compound with unique properties that have garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 60161414 involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are crucial for obtaining high purity and yield. Common methods include the use of specific reagents and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and concentration, to ensure consistent quality and efficiency. Advanced techniques like continuous flow reactors may be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions: CID 60161414 undergoes various types of chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to confirm their structures.
Scientific Research Applications
CID 60161414 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its interactions with biological macromolecules. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications include its use in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 60161414 involves its interaction with specific molecular targets and pathways This interaction can lead to various biological effects, depending on the context in which the compound is used
Comparison with Similar Compounds
CID 60161414 can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with analogous structures or functional groups
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique properties, preparation methods, chemical reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds further enhances our knowledge of this intriguing chemical.
Properties
Molecular Formula |
C11H18IN2O2 |
|---|---|
Molecular Weight |
337.18 g/mol |
InChI |
InChI=1S/C11H18IN2O2/c1-10(2)9(6-8(15)7-12)13(5)11(3,4)14(10)16/h6H,7H2,1-5H3/b9-6- |
InChI Key |
HRBAAMPQNACLEK-TWGQIWQCSA-N |
Isomeric SMILES |
CC1(/C(=C/C(=O)CI)/N(C(N1[O])(C)C)C)C |
Canonical SMILES |
CC1(C(=CC(=O)CI)N(C(N1[O])(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(tert-butoxy)butanoate](/img/structure/B12096254.png)

![4,8-Dibromo-6-(2-ethylhexyl)-1,4-dihydrotriazolo[4,5-f][2,1,3]benzothiadiazole](/img/structure/B12096264.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)






![1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)](/img/structure/B12096303.png)

![2,2,2-Trichloroethyl [(2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(phenylthio)tetrahydro-2H-pyran-3-yl]carbamate](/img/structure/B12096315.png)
![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)
